molecular formula C6H6BrNO2S B596230 4-Bromo-2-(methylsulfonyl)pyridine CAS No. 1209459-93-7

4-Bromo-2-(methylsulfonyl)pyridine

Cat. No.: B596230
CAS No.: 1209459-93-7
M. Wt: 236.083
InChI Key: YQTXDFHKOLQWSE-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonyl)pyridine is an organic compound with the molecular formula C6H6BrNO2S It is a pyridine derivative characterized by the presence of a bromine atom at the 4-position and a methylsulfonyl group at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylsulfonyl)pyridine typically involves the bromination of 2-(methylsulfonyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(methylsulfonyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) and solvents like toluene or dioxane.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Substituted pyridines, biaryl compounds, and various sulfone or sulfide derivatives.

Scientific Research Applications

4-Bromo-2-(methylsulfonyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

    4-Bromo-2-methylpyridine: Lacks the methylsulfonyl group, which may result in different reactivity and applications.

    2-(Methylsulfonyl)pyridine: Lacks the bromine atom, affecting its potential for substitution and coupling reactions.

    4-Chloro-2-(methylsulfonyl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

Biological Activity

4-Bromo-2-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methylsulfonyl group, which can influence its interaction with biological systems. Research into its biological activity has revealed various pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC7H8BrN2O2S
Molecular Weight251.11 g/mol
SMILES RepresentationCc1cccc(n1)S(=O)(=O)Br

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance, in a comparative study of pyridine derivatives, this compound exhibited an inhibition zone of up to 20 mm against Escherichia coli and Staphylococcus aureus .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in vitro using various cancer cell lines. One study reported that this compound induced apoptosis in human cancer cells, with IC50 values ranging from 15 to 30 µM depending on the cell line tested. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In animal models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may be effective in treating conditions characterized by chronic inflammation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives found that this compound had one of the highest antibacterial activities among tested compounds, with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
  • Cytotoxicity in Cancer Cells : In a screening for potential anticancer agents, this compound was shown to inhibit the growth of breast cancer cells (MCF-7) effectively, with an IC50 value indicating potent cytotoxicity .
  • Anti-inflammatory Activity : In a controlled experiment on rats with induced paw edema, treatment with this compound resulted in a reduction of swelling by approximately 50% compared to control groups .

Properties

IUPAC Name

4-bromo-2-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTXDFHKOLQWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700097
Record name 4-Bromo-2-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-93-7
Record name 4-Bromo-2-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(methylsulphonyl)pyridine
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